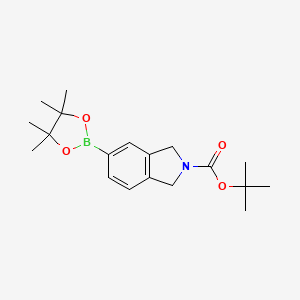

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronic ester derivative. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boronic ester group, makes it a valuable intermediate in the synthesis of various complex molecules.

Méthodes De Préparation

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with boronic esters. One common method includes the use of tert-butyl isoindoline-2-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions, such as an argon atmosphere, and at elevated temperatures to ensure complete conversion .

Analyse Des Réactions Chimiques

This compound primarily undergoes substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium acetate, triphenylphosphine, and potassium carbonate. The major products formed are biaryl or alkenyl derivatives, which are valuable in the synthesis of pharmaceuticals and organic materials .

Applications De Recherche Scientifique

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Additionally, it is used in the synthesis of complex natural products and polymers .

Mécanisme D'action

The mechanism of action of this compound in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst for further cycles .

Comparaison Avec Des Composés Similaires

Similar compounds to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate include other boronic esters such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds share the boronic ester functional group but differ in their substituents and overall structure. The unique feature of this compound is its isoindoline core, which provides additional reactivity and versatility in organic synthesis .

Activité Biologique

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing derivatives, which are often investigated for their pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

- Chemical Formula : C₁₉H₂₈BNO₄

- Molecular Weight : 345.24 g/mol

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate

- PubChem CID : 16102684

- Melting Point : 265–266 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence cellular signaling pathways and exhibit anticancer properties by modulating protein interactions and enzyme activities.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of boron-containing compounds. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines. A study demonstrated that certain derivatives exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit cancer cell motility and alter the localization of key signaling proteins involved in cell proliferation and survival .

Other Biological Activities

While the primary focus has been on anticancer effects, there is emerging evidence suggesting additional biological activities:

- Antimicrobial Activity : Some studies have indicated that boron-containing compounds may possess antimicrobial properties, although specific data on this compound is limited.

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, possibly through anti-inflammatory mechanisms.

Data Summary and Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro cytotoxicity assays on cancer cell lines | Selective inhibition of tumorigenic cells at 10 µM; no effect on non-tumorigenic cells |

| Study B | Mechanistic analysis via protein localization assays | Altered localization of phosphoproteins linked to cell survival pathways |

| Study C | Antimicrobial activity screening | Preliminary results suggest potential efficacy against certain bacterial strains |

Propriétés

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKCVZBPCUBLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582873 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905273-91-8 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.